epsilon-Caprolactam-D10

Overview

Description

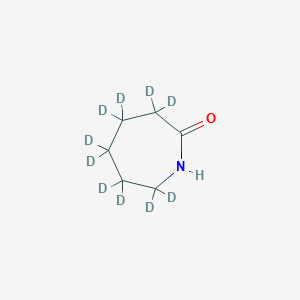

Epsilon-Caprolactam-D10 is a deuterated form of epsilon-Caprolactam, a monomer used in the production of Nylon 6. The deuterium atoms replace the hydrogen atoms in the compound, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Mechanism of Action

Target of Action

Epsilon-Caprolactam-D10, also known as Hexahydro-3,4,5,6,7-d5-2H-azepin-2-one-3,4,5,6,7-d5 , is a derivative of the amino acid lysine . Its primary target is plasminogen , a protein that plays a key role in fibrinolysis .

Mode of Action

This compound acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .

Biochemical Pathways

The compound’s action affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin and promoting clot formation .

Result of Action

The primary result of this compound’s action is the induction of clotting . By inhibiting fibrinolysis, it promotes the formation and stability of blood clots .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, certain bacteria such as Brevibacterium epidermidis can degrade caprolactam, a similar compound . This bacterium can grow in a broad range of caprolactam concentrations and is also capable of utilizing linear nylon oligomers, caprolactam polymerization by-products, as sole sources of carbon and energy . This suggests that the presence of such bacteria could potentially affect the stability and efficacy of this compound in certain environments.

Biochemical Analysis

Biochemical Properties

Epsilon-Caprolactam-D10 interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be utilized by the bacterium Brevibacterium epidermidis . This bacterium can grow within a broad range of this compound concentrations, optimally at 1.0–2.0 g/L . It degrades this compound over time, indicating a biochemical interaction .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. For example, it has been found to inhibit the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. were able to grow in the presence of this compound . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. For instance, in Pseudomonas jessenii, a caprolactamase and an aminotransferase have been identified that are involved in the initial steps of this compound conversion . This suggests that this compound can bind to these enzymes, leading to enzyme activation or inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a caprolactam biodegradation experiment using gas chromatography showed that Brevibacterium epidermidis degrades this compound over 160 hours . This indicates that this compound has a certain degree of stability and degradation over time.

Metabolic Pathways

This compound is involved in specific metabolic pathways. In Pseudomonas jessenii, proteins and genes involved in caprolactam metabolism have been identified, suggesting that this compound is involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Caprolactam-D10 can be synthesized through the Baeyer-Villiger oxidation of cyclohexanone using organic peroxy acids. This method involves the oxidation of cyclohexanone to epsilon-Caprolactone, which is then converted to this compound by reacting with deuterated ammonia .

Industrial Production Methods

The industrial production of this compound typically involves the continuous synthesis of epsilon-Caprolactone in a microreactor system. This method addresses the strong exothermic nature of the Baeyer-Villiger oxidation and allows for efficient production under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Caprolactam-D10 undergoes various chemical reactions, including:

Polymerization: In the presence of water at high temperatures (260–270°C), this compound undergoes ring hydrolysis and subsequent polycondensation to form Nylon 6.

Oxidation and Reduction: It can be oxidized to epsilon-Caprolactone and reduced back to cyclohexanone under specific conditions.

Common Reagents and Conditions

Oxidation: Organic peroxy acids are commonly used for the oxidation of cyclohexanone to epsilon-Caprolactone.

Major Products Formed

Nylon 6: The primary product formed from the polymerization of this compound.

Epsilon-Caprolactone: Formed through the oxidation of this compound.

Scientific Research Applications

Epsilon-Caprolactam-D10 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Epsilon-Caprolactam: The non-deuterated form, commonly used in the production of Nylon 6.

Epsilon-Caprolactone: A cyclic ester used in the synthesis of biodegradable polymers.

Aminocaproic Acid: An antifibrinolytic agent used in medicine.

Uniqueness

Epsilon-Caprolactam-D10 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Its isotopic labeling provides distinct advantages in tracing and analyzing chemical reactions .

Biological Activity

Epsilon-Caprolactam-D10, a deuterated derivative of epsilon-Caprolactam, is primarily recognized for its applications in the synthesis of Nylon 6 and its unique isotopic properties that facilitate various scientific studies. This article delves into the biological activity of this compound, exploring its interactions with biological systems, biodegradability, and potential applications in medicine and industry.

Overview of this compound

This compound (CAS Number: 169297-53-4) is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and making it a valuable compound in nuclear magnetic resonance (NMR) spectroscopy. Its chemical structure allows it to participate in biochemical reactions, particularly in microbial metabolism and polymerization processes.

Target Proteins and Pathways

This compound interacts with various enzymes and proteins, notably influencing the fibrinolytic pathway by acting as an antifibrinolytic agent through its effect on plasminogen , a key protein in blood clotting. The compound's action results in the induction of clotting , which has implications for both therapeutic applications and understanding its biological behavior in microbial environments.

Research indicates that this compound is utilized by certain bacteria as a carbon and nitrogen source. For instance, Brevibacterium epidermidis can degrade this compound effectively, showcasing its potential for biodegradation in environmental contexts . Additionally, studies have shown that while some bacterial strains like Bacillus and Rhizobium exhibit inhibited growth in the presence of this compound, others such as Arthrobacter thrive.

Cellular Effects

The compound's interaction with cellular processes is significant. In laboratory settings, this compound has been observed to affect various cellular mechanisms:

- Inhibition of Growth : Certain bacterial strains are inhibited by this compound.

- Biodegradation : The compound undergoes biodegradation processes that can be monitored over time using gas chromatography techniques, indicating a degradation period extending up to 160 hours.

Vibrational Spectroscopy Analysis

A study conducted on the vibrational spectra of this compound revealed distinct spectral features that aid in understanding its molecular interactions. The use of infrared (IR) and Raman spectroscopy provided insights into the compound's vibrational modes, which are crucial for characterizing its behavior in solid-state interactions .

| Spectral Feature | Wavenumber (cm) | Description |

|---|---|---|

| N–H Stretch | ~3200 | Characteristic mode for secondary amides |

| C=O Stretch | ~1646 | Indicates lactam structure |

| N–H In-plane Bend | ~1471 | Involved in Fermi resonance with N–H stretch |

Biodegradation Studies

This compound has been shown to be readily biodegradable according to OECD guidelines. Its degradation pathway involves hydrolysis when in contact with water, suggesting a low bioaccumulation potential due to its favorable log Pow value .

Drug Delivery Systems

Due to its biocompatibility, this compound is being investigated for potential use in drug delivery systems. Its ability to interact with biological membranes could facilitate the development of novel therapeutic agents.

Polymer Production

In industrial applications, this compound serves as a monomer for producing high-performance materials like Nylon 6. Its polymerization occurs under specific conditions where it undergoes ring hydrolysis at elevated temperatures .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.